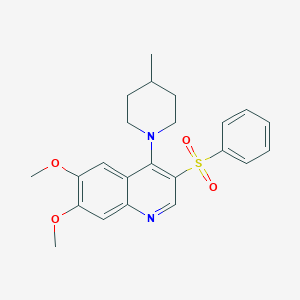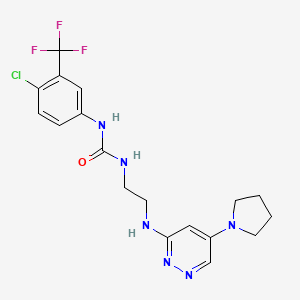![molecular formula C18H19BrN2O3 B2439731 1-((1R,5S)-8-(2-bromobenzoyl)-8-azabicyclo[3.2.1]octan-3-yl)pyrrolidine-2,5-dione CAS No. 2060474-13-5](/img/structure/B2439731.png)
1-((1R,5S)-8-(2-bromobenzoyl)-8-azabicyclo[3.2.1]octan-3-yl)pyrrolidine-2,5-dione
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
The description of a chemical compound usually includes its IUPAC name, molecular formula, and structure. It may also include information about its appearance (color, state of matter under standard conditions) and any distinctive odors.
Synthesis Analysis
This involves understanding the chemical reactions used to synthesize the compound. It includes the starting materials, reaction conditions, catalysts, and the yield of the product.Molecular Structure Analysis
This involves understanding the 3D arrangement of atoms in the molecule. Techniques such as X-ray crystallography, NMR spectroscopy, and computational chemistry are often used for this purpose.Chemical Reactions Analysis
This involves studying how the compound reacts with other substances. It includes understanding the reaction conditions, the products formed, and the mechanism of the reaction.Physical And Chemical Properties Analysis
This involves measuring properties such as melting point, boiling point, solubility, density, refractive index, acidity or basicity (pH), and reactivity with common substances.Aplicaciones Científicas De Investigación
Environmental Impact of Brominated Compounds
Indoor Air Quality : A study on brominated flame retardants (BFRs) and other polyhalogenated compounds in Japan highlighted their presence in indoor air and dust, with concentrations significantly above outdoor levels. This suggests a potential exposure risk to inhabitants, emphasizing the need for further research on the environmental persistence and human health implications of these compounds (Takigami et al., 2009).
Electronic Waste and Dioxin Pollution : The dismantling of electronic waste in China has led to severe pollution with polychlorinated dibenzo-p-dioxins and dibenzofurans (PCDD/Fs) and polybrominated dibenzo-p-dioxins and dibenzofurans (PBDD/Fs). The measured concentrations in ambient air around the e-waste dismantling areas were among the highest reported worldwide, indicating a critical environmental health hazard (Li et al., 2007).
Health Implications of Brominated Chemicals
Exposure via Diet and Dust : A study on Swedish mother-toddler cohorts evaluated the intake of brominated flame retardants through diet and dust, comparing it to internal concentrations. The research highlighted diet as the main contributor for certain BFRs, whereas house dust ingestion was more significant for others, particularly in toddlers. This underscores the complexity of exposure pathways and the need for a comprehensive approach to assess and mitigate risks associated with BFRs (Sahlström et al., 2015).
Human Milk Contamination : Investigations into polybrominated diphenyl ethers (PBDEs) in U.S. mothers' milk revealed concentrations significantly higher than those found in European human milk. This raises concerns about potential toxicity to nursing infants and the need for further research on the sources, exposure pathways, and health effects of PBDEs (Schecter et al., 2003).
Safety And Hazards
This involves understanding the risks associated with handling the compound. It includes toxicity information, safety precautions, proper disposal methods, and first aid measures.
Direcciones Futuras
This could involve potential applications of the compound, areas for further research, or improvements in synthesis methods.
Please consult with a qualified professional or refer to specific resources for detailed information.
Propiedades
IUPAC Name |
1-[8-(2-bromobenzoyl)-8-azabicyclo[3.2.1]octan-3-yl]pyrrolidine-2,5-dione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H19BrN2O3/c19-15-4-2-1-3-14(15)18(24)20-11-5-6-12(20)10-13(9-11)21-16(22)7-8-17(21)23/h1-4,11-13H,5-10H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SBRCMYFIXSLGJT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2CC(CC1N2C(=O)C3=CC=CC=C3Br)N4C(=O)CCC4=O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H19BrN2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
391.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-((1R,5S)-8-(2-bromobenzoyl)-8-azabicyclo[3.2.1]octan-3-yl)pyrrolidine-2,5-dione | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-{[(2S,4S)-4-fluoro-1-(5-methyl-1,3,4-oxadiazol-2-yl)pyrrolidin-2-yl]methyl}prop-2-enamide](/img/structure/B2439648.png)
![N-(3-(benzo[d]thiazol-2-yl)thiophen-2-yl)-2-(p-tolyl)acetamide](/img/structure/B2439651.png)
![N-[2-(1,3-Thiazol-2-yl)ethyl]-8-[[3-[2-(1,3-thiazol-2-yl)ethylcarbamoyl]quinolin-8-yl]disulfanyl]quinoline-3-carboxamide](/img/structure/B2439652.png)
![Methyl 4-[2-[[2-[(4-methylphenyl)sulfonylamino]benzoyl]amino]-1,3-thiazol-4-yl]benzoate](/img/structure/B2439653.png)
![3-(benzo[d][1,3]dioxol-5-yl)-N-(4-butoxyphenyl)pyrrolidine-1-carboxamide](/img/structure/B2439655.png)
![1-(tert-butyl)-4-isopropyl-6-(2-oxo-2-(4-phenylpiperazin-1-yl)ethyl)-1H-pyrazolo[3,4-d]pyridazin-7(6H)-one](/img/structure/B2439657.png)


![N-[[5-benzylsulfanyl-4-(2-methoxyphenyl)-1,2,4-triazol-3-yl]methyl]adamantane-1-carboxamide](/img/structure/B2439663.png)
![2-[1-(4-ethoxyphenyl)imidazol-2-yl]sulfanyl-N-[(4-fluorophenyl)methyl]acetamide](/img/structure/B2439664.png)
![1-(4-methylbenzyl)-1H-indole-2,3-dione 3-[N-(2,4,6-trichlorophenyl)hydrazone]](/img/structure/B2439666.png)
![ethyl 2-(2-(2-(pyridin-3-yl)-1H-benzo[d]imidazol-1-yl)acetamido)acetate](/img/structure/B2439667.png)
![N-(3-ethylphenyl)-2-((3-(4-fluoro-2-methylphenyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl)thio)acetamide](/img/structure/B2439668.png)
![(7-fluoro-2,3-dihydrobenzo[f][1,4]oxazepin-4(5H)-yl)(furan-3-yl)methanone](/img/structure/B2439669.png)